

Spectroscopic Profile of 2-Acetamido-5-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetamido-5-bromopyridine

Cat. No.: B057907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetamido-5-bromopyridine**, a key building block in medicinal chemistry and organic synthesis. This document details available experimental and theoretical spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to support research and development activities.

Core Spectroscopic Data

The spectroscopic data for **2-Acetamido-5-bromopyridine** (CAS No: 7169-97-3; Molecular Formula: C₇H₇BrN₂O; Molecular Weight: 215.05 g/mol) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While commercial suppliers confirm that the NMR spectra of their **2-Acetamido-5-bromopyridine** products conform to the expected structure, detailed experimental ¹H and ¹³C NMR data, including chemical shifts and coupling constants, are not readily available in the public domain. The following tables outline the expected signals based on the molecular structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not available	s	3H	-CH ₃ (acetyl)
Data not available	d	1H	Pyridine H
Data not available	dd	1H	Pyridine H
Data not available	d	1H	Pyridine H
Data not available	br s	1H	-NH (amide)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
Data not available	-CH ₃ (acetyl)
Data not available	C-Br (pyridine)
Data not available	CH (pyridine)
Data not available	CH (pyridine)
Data not available	CH (pyridine)
Data not available	C-N (pyridine)
Data not available	C=O (amide)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental and theoretical FT-IR data have been reported for **2-Acetamido-5-bromopyridine**. The vibrational frequencies are consistent with the key functional groups present in the molecule.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹) (Experimental)	Wavenumber (cm ⁻¹) (Calculated)	Intensity	Assignment
3285	3287	Strong	N-H Stretching
3100	3102	Medium	Aromatic C-H Stretching
1685	1687	Strong	C=O Stretching (Amide I)
1580	1582	Strong	N-H Bending (Amide II)
1525	1527	Strong	C=C/C=N Stretching (Pyridine)
1460	1462	Medium	CH ₃ Asymmetric Bending
1370	1372	Medium	CH ₃ Symmetric Bending
1250	1252	Strong	C-N Stretching
825	827	Strong	C-H Out-of-plane Bending
650	652	Medium	C-Br Stretching

Data sourced from theoretical and experimental studies.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for **2-Acetamido-5-bromopyridine**, including a full list of fragments and their relative abundances, is not readily available in the public domain. However, based on the molecular structure, the following table outlines the expected key ions in an electron ionization (EI) mass spectrum.

Table 4: Predicted Mass Spectrometry Data

m/z Value	Ion	Description
214/216	$[\text{C}_7\text{H}_7\text{BrN}_2\text{O}]^{+\cdot}$	Molecular ion ($\text{M}^{+\cdot}$) peak, showing the characteristic isotopic pattern for bromine (^{19}Br and ^{81}Br in ~1:1 ratio).
172/174	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^{+\cdot}$	Loss of a neutral ketene molecule ($\text{CH}_2=\text{C}=\text{O}$) from the molecular ion, a common fragmentation for N-acetyl compounds.
131	$[\text{M} - \text{Br} - \text{CO}]^{+\cdot}$	Loss of a bromine radical followed by the loss of carbon monoxide.
93	$[\text{C}_5\text{H}_5\text{N}_2]^{+\cdot}$	Fragment corresponding to the aminopyridine cation radical after cleavage of the acetyl group and bromine.
43	$[\text{CH}_3\text{CO}]^{+\cdot}$	Acetyl cation, a characteristic fragment for acetamides.

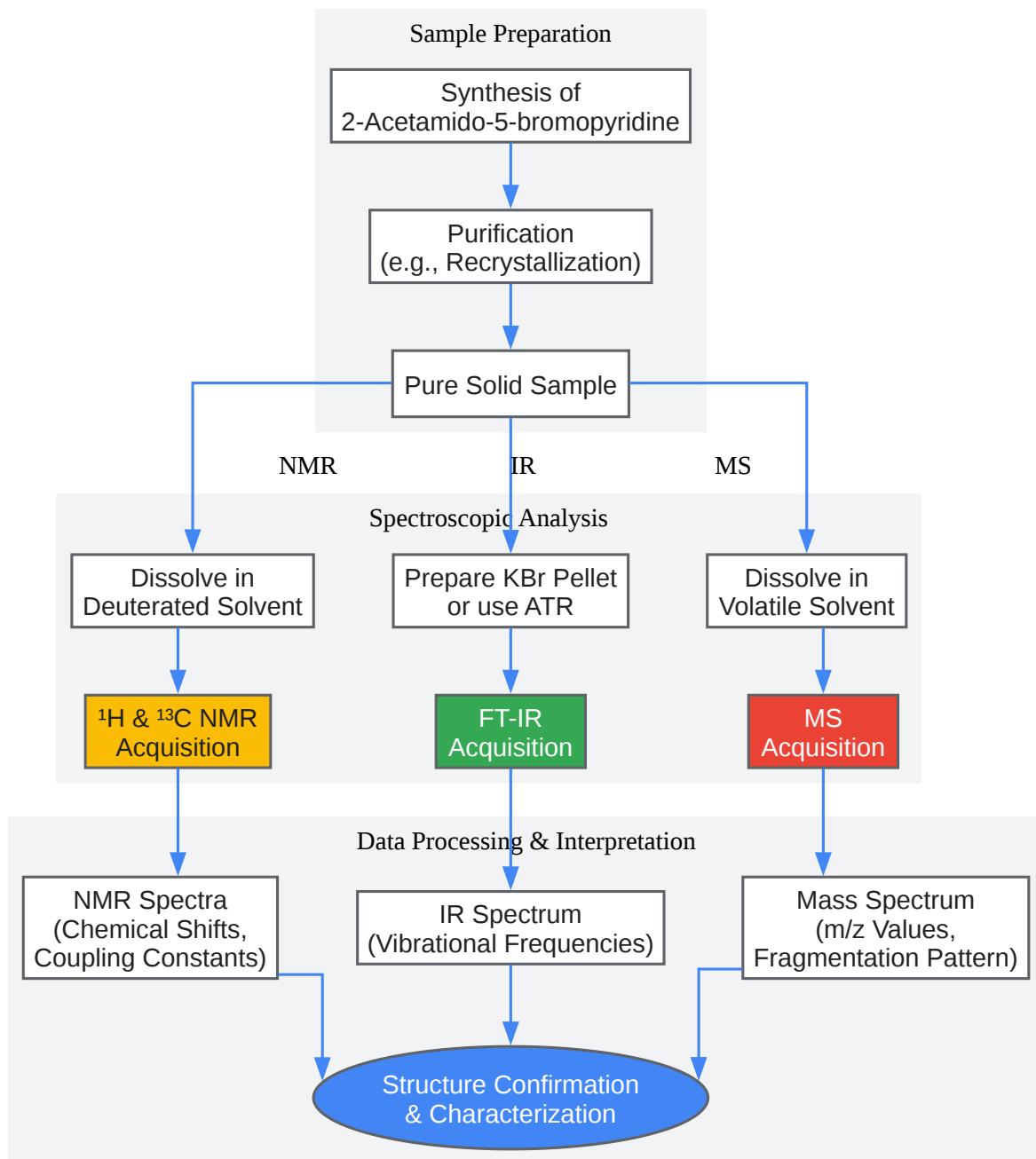
Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Acetamido-5-bromopyridine** (approximately 5-10 mg) is prepared by dissolving the compound in a deuterated solvent (typically 0.5-0.7 mL of CDCl_3 or DMSO-d_6). The solution is then filtered into a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy


The FT-IR spectrum is typically acquired using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm^{-1} . Alternatively, the KBr pellet method can be used, where a small amount of the compound is ground with dry potassium bromide and pressed into a thin pellet.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For GC-MS analysis, a dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum. For LC-MS, Electrospray Ionization (ESI) is a suitable technique for this polar molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Acetamido-5-bromopyridine**.

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetamido-5-bromopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057907#spectroscopic-data-nmr-ir-ms-of-2-acetamido-5-bromopyridine\]](https://www.benchchem.com/product/b057907#spectroscopic-data-nmr-ir-ms-of-2-acetamido-5-bromopyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com